![molecular formula C19H28O6 B1326071 Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate CAS No. 951887-79-9](/img/structure/B1326071.png)
Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate
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Overview
Description
The compound is a derivative of the 3,4,5-trimethoxyphenyl (TMP) moiety . The TMP moiety is a critical component present in many Colchicine Binding Site Inhibitors (CBSIs), playing an important role in maintaining suitable molecular conformations of CBSIs and contributing to their high binding affinities to tubulin .
Synthesis Analysis
While specific synthesis methods for “Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate” were not found, related compounds have been synthesized through various methods . For instance, a series of 3,4,5-trimethoxyphenyl thiazole pyrimidines has been synthesized and biologically evaluated for its in vitro anticancer activity .Scientific Research Applications
Anti-Cancer Applications
The trimethoxyphenyl (TMP) group in Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate has been identified as a pharmacophore with significant anti-cancer properties. Compounds with the TMP group have shown to inhibit various cancer-related proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). These inhibitory actions can potentially lead to the development of new anti-cancer drugs that target these proteins .
Anti-Bacterial and Anti-Fungal Properties
Research indicates that TMP-containing compounds exhibit promising anti-bacterial and anti-fungal activities. This includes activity against difficult-to-treat pathogens like Helicobacter pylori and Mycobacterium tuberculosis. The broad-spectrum potential of Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate derivatives could be harnessed to develop new antimicrobial agents .
Antiviral Activity
The TMP moiety has been associated with antiviral activity against several viruses, including HIV, hepatitis C, and influenza. This suggests that Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate could be a starting point for the synthesis of novel antiviral agents that can help manage these viral infections .
Anti-Parasitic Effects
Compounds with the TMP group have also demonstrated efficacy against parasitic infections such as Leishmania, Malaria, and Trypanosoma. This points to the potential use of Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate in the development of anti-parasitic medications .
Neuroprotective and CNS Applications
The TMP group has been explored for its neuroprotective properties and potential applications in central nervous system (CNS) disorders. This includes the development of treatments for conditions like Alzheimer’s disease, depression, and migraines. The derivatives of Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate could play a role in synthesizing drugs that offer relief from these debilitating conditions .
Anti-Inflammatory Properties
Lastly, the TMP moiety is known for its anti-inflammatory effects. This characteristic can be leveraged in the design of new anti-inflammatory drugs that could help treat various chronic inflammatory diseases. The Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate structure could be key in creating more effective and targeted anti-inflammatory therapies .
Future Directions
Mechanism of Action
Target of Action
These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have been shown to inhibit their targets effectively . For instance, TMP analogs fit into the colchicine binding site (CBS) of the αβ-tubulin heterodimer, leading to a decrease in the biological activity of such analogs .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of bioactivity effects, indicating their involvement in multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have shown notable anti-cancer effects . They have also demonstrated significant efficacy against various pathogens, indicating their potential as anti-parasitic, anti-fungal, and anti-bacterial agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
properties
IUPAC Name |
ethyl 8-oxo-8-(3,4,5-trimethoxyphenyl)octanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O6/c1-5-25-18(21)11-9-7-6-8-10-15(20)14-12-16(22-2)19(24-4)17(13-14)23-3/h12-13H,5-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOHOTCTIFSBDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate |
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